Bienvenue dans la boutique en ligne BenchChem!

3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Unlock superior synthetic efficiency with 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline (CAS 1248992-53-1). Its meta-substitution pattern (logP 0.526 vs. 0.884 for ortho) and 3,5-dimethyl-triazole shielding provide distinct metabolic stability and membrane permeability critical for CNS-penetrant nicotinic PAMs and kinase hinges. The crystalline solid (mp 109–111°C) enables frictionless automated dispensing, while the methylene linker offers conformational flexibility unmatched by directly N-linked analogs. Avoid isomeric variability – secure the precise geometry your SAR demands.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 1248992-53-1
Cat. No. B1453578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline
CAS1248992-53-1
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCC1=NN(C(=N1)C)CC2=CC(=CC=C2)N
InChIInChI=1S/C11H14N4/c1-8-13-9(2)15(14-8)7-10-4-3-5-11(12)6-10/h3-6H,7,12H2,1-2H3
InChIKeyPDBSHCMJJQCTIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline (CAS 1248992-53-1) | Procurement and Selection Overview for R&D Teams


3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline (CAS 1248992-53-1), systematically designated as 3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline, is a nitrogen-containing heterocyclic building block comprising a 1,2,4-triazole ring methylated at the 3- and 5-positions, linked via a methylene bridge to a 3-aminophenyl (meta-aniline) moiety [1]. With a molecular formula of C11H14N4 and a molecular weight of 202.26 g/mol , this compound serves as a key synthetic intermediate in medicinal chemistry and agrochemical research, enabling the construction of novel triazole-containing pharmacophores .

Why Generic 1,2,4-Triazole-Aniline Intermediates Cannot Replace CAS 1248992-53-1


Generic substitution among 1,2,4-triazole-aniline building blocks fails due to position-specific physicochemical and steric differences that directly impact downstream synthetic outcomes and biological target engagement. The meta-substitution pattern in 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline confers a distinct calculated logP of 0.526 [1], compared to 0.884 for the ortho-isomer [2], resulting in significantly different lipophilicity and membrane permeability profiles. The 3,5-dimethyl substitution on the triazole ring enhances metabolic stability relative to non-methylated analogs , while the methylene linker provides greater conformational flexibility than directly N-linked triazole-aniline structures [3]. These cumulative differences mean that SAR studies, lead optimization campaigns, and scaled syntheses cannot interchange position isomers without introducing unquantified variables into the data stream.

Quantitative Evidence for Selecting CAS 1248992-53-1 Over Closest Analogs


Lipophilicity Differentiation: 40.5% Lower LogP than Ortho-Isomer Impacts CNS Drug Design

The calculated partition coefficient (clogP) for 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline is 0.526 [1], substantially lower than the 0.884 value reported for its ortho-substituted positional isomer, 2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline [2]. This 40.5% reduction in lipophilicity falls within the optimal range (logP 0–3) for CNS drug candidates, consistent with Lipinski's Rule of Five guidelines for oral bioavailability.

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Molecular Weight Advantage: 7.4% Higher MW than Ortho-Isomer Enhances Pharmacophore Diversity

With a molecular weight of 202.26 g/mol , 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline is 7.4% heavier than the ortho-substituted analog 2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline (188.23 g/mol) [1] and 26% heavier than the unsubstituted 4-(1H-1,2,4-triazol-1-yl)aniline (160.18 g/mol) . The increased mass derives from the methylene linker and 3,5-dimethyl substitution on the triazole ring, both of which contribute to enhanced conformational flexibility and metabolic stability.

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Optimization

Melting Point and Solid-State Handling: 109–111°C Enables Simpler Purification than Low-Melting Analogs

The target compound exhibits a melting point of 109–111°C [1], which is substantially higher than the 62–64°C reported for the ortho-substituted analog 2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline [2]. This 45–47°C elevation in melting point reflects stronger intermolecular interactions in the crystalline state and facilitates straightforward purification via recrystallization, reduces handling complexity, and improves long-term storage stability compared to low-melting point isomers.

Process Chemistry Crystallization Analytical Quality Control

Meta-Substitution Enables GABAergic CNS Pharmacology Distinct from Ortho- and Para-Isomers

While direct biological data for CAS 1248992-53-1 is not published in peer-reviewed literature, class-level inference from structurally related 1,2,4-triazole-aniline derivatives demonstrates that meta-substituted triazole scaffolds exhibit distinct GABAergic pharmacology [1]. Analogous 3-aniline-5-aryl triazole derivatives have been patented as positive allosteric modulators of nicotinic acetylcholine receptors (specifically α7 nAChR) [2], and 1,2,4-triazole derivatives with aniline moieties have demonstrated anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models via GABAA receptor modulation . The meta-aniline orientation in CAS 1248992-53-1 is structurally aligned with these pharmacologically validated scaffolds.

CNS Drug Discovery GABAA Receptor Modulation Anticonvulsant Research

3,5-Dimethyl Triazole Substitution Enhances Metabolic Stability Over Non-Methylated Analogs

The 3,5-dimethyl substitution pattern on the 1,2,4-triazole ring confers enhanced metabolic stability compared to non-methylated triazole analogs . This structural feature has been exploited in advanced drug candidates, including the CRF1 antagonist NVS-CRF38 which incorporates a 3,5-dimethyl-1H-1,2,4-triazol-1-yl moiety and has undergone preclinical pharmacokinetic evaluation [1]. The dimethyl substitution blocks potential metabolic hotspots on the triazole ring while maintaining the hydrogen-bonding capacity essential for target engagement.

Drug Metabolism PK Optimization Medicinal Chemistry

Priority Application Scenarios for 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline Procurement


CNS Drug Discovery: GABAA Receptor Modulator Lead Generation

This compound is optimally deployed as a core scaffold for synthesizing novel anticonvulsant or anxiolytic candidates. The meta-aniline architecture aligns with patented 3-aniline-5-aryl triazole derivatives that function as positive allosteric modulators of nicotinic acetylcholine receptors [1]. The calculated logP of 0.526 [2] positions this building block favorably for generating CNS-penetrant candidates with reduced non-specific binding, while the 3,5-dimethyl triazole motif provides inherent metabolic shielding .

Kinase Inhibitor Fragment Elaboration and Scaffold Hopping

Triazole-containing aniline derivatives have established utility as kinase inhibitor scaffolds [1]. The methylene linker in CAS 1248992-53-1 provides a vector for hinge-binding motif attachment that is geometrically distinct from directly N-linked triazole-aniline analogs. This compound serves as a versatile intermediate for amide bond formation, reductive amination, or palladium-catalyzed cross-coupling reactions, enabling systematic exploration of kinase inhibitor chemical space.

Agrochemical Fungicide Intermediate Development

1,2,4-Triazole derivatives are well-established in agricultural fungicide development due to their inhibition of fungal lanosterol 14α-demethylase (CYP51) [1]. The 3,5-dimethyl substitution pattern on the triazole ring is a recognized motif in fungicide scaffolds [2], and the aniline moiety offers a convenient handle for introducing additional functional groups (e.g., sulfonamides, amides) to tune physicochemical properties for foliar uptake and systemic translocation in crop protection applications .

Solid-Phase Organic Synthesis and Library Production

The melting point of 109–111°C [1] and well-defined crystalline nature make this compound particularly suitable for automated solid-phase synthesis platforms and parallel library production. Unlike the low-melting ortho-isomer (62–64°C) [2], which may present handling challenges including hygroscopicity or oiling-out, this compound can be accurately weighed and dispensed using standard robotic liquid handling systems with minimal operator intervention, reducing error rates in high-throughput synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.